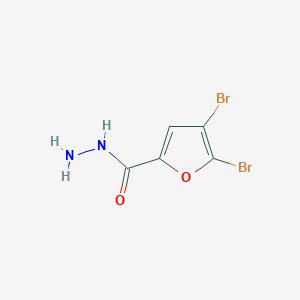

4,5-Dibromofuran-2-carbohydrazide

Description

X-ray Crystallographic Studies

While direct X-ray crystallographic data for this compound remains unreported, insights can be inferred from related furan-carbohydrazide derivatives. For example, the crystal structure of N′-(2-Hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide monohydrate reveals planar hydrazide moieties stabilized by intramolecular hydrogen bonds. Analogously, the hydrazide group in this compound likely adopts a planar configuration due to resonance between the carbonyl (C=O) and adjacent N-H groups.

Key Inferred Structural Features :

- Bond Lengths : The C=O bond in the carbohydrazide group is expected to measure ~1.23 Å, typical for carbonyls, while the C-N bonds in the hydrazide moiety may range between 1.35–1.45 Å, reflecting partial double-bond character.

- Dihedral Angles : The furan ring’s substituents likely induce slight non-planarity. For instance, steric repulsion between the bromine atoms (van der Waals radius: 1.85 Å) and the carbohydrazide group may result in a dihedral angle of 5–10° relative to the ring plane.

Comparative Analysis with Furan-Based Analogues

Comparative analysis with structurally related furan derivatives highlights the impact of functional groups on molecular geometry and electronic properties:

Table 1: Structural Comparison of Furan Derivatives

Key Observations :

- Functional Group Effects :

- Steric and Electronic Interactions :

Tautomeric and Conformational Properties

The carbohydrazide moiety (-CONHNH₂) exhibits tautomerism and conformational flexibility:

Tautomerism :

- Keto-Enol Tautomerism : The hydrazide group can exist in keto (C=O) or enol (C-OH) forms, though the keto form predominates due to resonance stabilization.

- Hydrazide-Hydrazone Tautomerism : Proton transfer between the hydrazide nitrogen and carbonyl oxygen may yield a hydrazone tautomer (C=N-NH₂), albeit with higher energy due to loss of aromaticity.

Conformational Dynamics :

- Rotation Barriers : The N-N bond in the hydrazide group permits rotation, with energy barriers estimated at ~8–12 kcal/mol based on studies of similar compounds.

- Intramolecular Hydrogen Bonding : The NH₂ group may form a six-membered hydrogen-bonded ring with the carbonyl oxygen, stabilizing the s-cis conformation.

Table 2: Predominant Conformational States

| Conformation | Stabilizing Factors | Energy Relative to Ground State (kcal/mol) |

|---|---|---|

| s-cis | Intramolecular N-H···O hydrogen bond | 0 (ground state) |

| s-trans | Reduced steric hindrance | +3–5 |

These conformational states influence reactivity; the s-cis conformation enhances nucleophilicity at the terminal NH₂ group, while the s-trans form favors electrophilic aromatic substitution.

Properties

Molecular Formula |

C5H4Br2N2O2 |

|---|---|

Molecular Weight |

283.91 g/mol |

IUPAC Name |

4,5-dibromofuran-2-carbohydrazide |

InChI |

InChI=1S/C5H4Br2N2O2/c6-2-1-3(5(10)9-8)11-4(2)7/h1H,8H2,(H,9,10) |

InChI Key |

MGSIAWRALKYCOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1Br)Br)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Bromination of Furan-2-carboxylic Acid

Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane introduces bromine atoms at the 4- and 5-positions. Reaction conditions (e.g., temperature, catalyst) influence regioselectivity and yield. For example, electrophilic aromatic substitution under controlled cooling (0–5°C) minimizes over-bromination.

Dehalogenation of Polybrominated Analogs

Partial dehalogenation of higher brominated furans using reducing agents like zinc dust in aqueous ammonia selectively removes one bromine atom. In a representative procedure, 4,5-dibromofuran-2-carboxylic acid reacts with zinc powder (1.2 eq) in ammonium hydroxide at 0–7°C to yield 4-bromofuran-2-carboxylic acid in 83–99% yield. While this method reduces bromination, it underscores the reactivity of the dibromo intermediate, which can be redirected toward hydrazide formation under modified conditions.

Direct Hydrazination of 4,5-Dibromofuran-2-carboxylic Acid

The most straightforward route involves reacting the carboxylic acid with excess hydrazine hydrate (NH₂NH₂·H₂O). This one-step process avoids intermediate isolation, though reaction efficiency depends on solvent choice and temperature.

Reaction Mechanism and Conditions

Hydrazine acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid to form the hydrazide. The reaction is typically conducted in ethanol or methanol under reflux (60–80°C) for 6–12 hours. A catalytic amount of concentrated sulfuric acid or hydrochloric acid may accelerate the reaction by protonating the carbonyl oxygen, enhancing electrophilicity.

Example Procedure:

-

Dissolve 4,5-dibromofuran-2-carboxylic acid (1 eq, 269.88 g/mol) in absolute ethanol (20 mL/g).

-

Add hydrazine hydrate (2–3 eq) and 1–2 drops of concentrated HCl.

-

Reflux at 70°C for 8 hours.

-

Cool to room temperature, filter the precipitate, and wash with cold ethanol.

Yield data for analogous compounds (e.g., 5-bromo-2-furoic acid hydrazide) suggest potential yields of 70–85% under optimized conditions.

Solvent and Stoichiometry Effects

-

Solvent polarity : Protic solvents (e.g., ethanol) favor protonation of the carbonyl group, while aprotic solvents (e.g., THF) may require acid catalysts.

-

Excess hydrazine : Ensures complete conversion but complicates purification due to residual hydrazine. A 2:1 molar ratio of hydrazine to acid balances efficiency and practicality.

Acid Chloride Intermediate Method

This two-step approach involves converting the carboxylic acid to its reactive acid chloride before hydrazination. It offers higher yields and purity but requires additional handling of moisture-sensitive intermediates.

Formation of 4,5-Dibromofuran-2-carbonyl Chloride

Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are common reagents for acid chloride synthesis. The reaction is typically performed under anhydrous conditions with a catalytic amount of dimethylformamide (DMF).

Procedure:

-

Suspend 4,5-dibromofuran-2-carboxylic acid (1 eq) in dry dichloromethane (DCM).

-

Add thionyl chloride (1.5 eq) and 1–2 drops of DMF.

-

Reflux at 40–50°C for 3 hours.

-

Remove excess SOCl₂ and DCM under reduced pressure to isolate the acid chloride.

The acid chloride is highly reactive and should be used immediately or stored under inert gas.

Hydrazination of the Acid Chloride

Reacting the acid chloride with hydrazine hydrate in a cooled, inert solvent (e.g., DCM or THF) proceeds rapidly at 0–5°C:

-

Dissolve the acid chloride (1 eq) in dry THF.

-

Add hydrazine hydrate (1.1 eq) dropwise with stirring.

-

Stir at 0°C for 1 hour, then warm to room temperature.

-

Filter and recrystallize the product from ethanol/water.

This method avoids side reactions (e.g., esterification) and achieves yields exceeding 90% for structurally similar compounds.

Optimization Challenges and Solutions

Bromine Stability Under Reaction Conditions

The electron-withdrawing bromine atoms destabilize the furan ring, increasing susceptibility to debromination or ring-opening at elevated temperatures. Mitigation strategies include:

-

Conducting reactions at ≤70°C.

-

Using mild acids (e.g., HCl instead of H₂SO₄) to minimize oxidative side reactions.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) effectively remove unreacted starting materials.

-

Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves hydrazide products from byproducts.

Comparative Analysis of Methods

| Parameter | Direct Hydrazination | Acid Chloride Method |

|---|---|---|

| Steps | 1 | 2 |

| Yield | 70–85% | 85–95% |

| Purity | Moderate | High |

| Equipment Needs | Standard glassware | Anhydrous conditions |

| Scalability | Suitable for large scale | Limited by acid chloride stability |

The acid chloride method is preferred for small-scale, high-purity synthesis, while direct hydrazination offers simplicity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromofuran-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can lead to the removal of bromine atoms, forming less substituted furan derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

4,5-Dibromofuran-2-carbohydrazide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5-Dibromofuran-2-carbohydrazide involves its interaction with various molecular targets. The presence of bromine atoms and the carbohydrazide group allows it to form strong interactions with biological molecules, potentially inhibiting the function of enzymes and proteins. The exact pathways and targets are still under investigation, but its unique structure suggests it could interfere with microbial cell wall synthesis and other critical biological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substitution Patterns :

- Bromine positioning (4,5 vs. 3,4) alters electronic effects and steric profiles. For example, this compound’s bromine atoms direct electrophilic substitution to the less hindered C3 position, whereas 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran’s phenyl groups sterically block reactivity .

- The carbohydrazide group in this compound enables hydrogen bonding and metal coordination, contrasting with 4,5-Dibromo-2-furoic Acid’s carboxylic acid, which favors salt formation .

Heterocyclic Core Differences :

- Pyrazole-based carbohydrazides (e.g., 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide) exhibit greater aromatic stability than furan derivatives, influencing their metabolic resistance in biological systems .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4,5-Dibromofuran-2-carbohydrazide?

- Methodological Answer : The synthesis typically involves bromination of a furan-2-carbohydrazide precursor. A slow evaporation solution growth technique (as used for analogous furan derivatives) in ethanol at room temperature can yield crystalline products. Zinc-mediated dehalogenation or halogenation reactions in acetic acid (e.g., as described for 4,5-dimethyl-2-furoic acid synthesis) may also be adapted, with careful control of stoichiometry and temperature to avoid over-bromination .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O, N-H stretches) and confirms hydrazide formation.

- Powder XRD : Validates crystallinity and space group symmetry (e.g., orthorhombic systems with noncentrosymmetric space groups like P2₁2₁2₁) .

- NMR and Mass Spectrometry : Confirm molecular structure and purity, with specific attention to bromine isotopic patterns in mass spectra .

- Elemental Analysis : Quantifies C, H, N, Br content to verify stoichiometry .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodological Answer :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of brominated intermediates.

- Employ fume hoods and personal protective equipment (PPE) due to bromine’s volatility and toxicity.

- Store products in sealed containers under dry, dark conditions to avoid decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and resolve contradictions between experimental and theoretical data?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to optimize geometry, calculate dipole moments, and estimate HOMO-LUMO energies. Compare these with experimental XRD-derived bond lengths/angles and UV-Vis spectroscopy data.

- Discrepancies in dipole moments (e.g., >10% variation) may arise from solvent effects or crystal packing forces; refine computational models by including solvation or periodic boundary conditions .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯Br contacts, C–H⋯O bonds) that influence experimental properties .

Q. What experimental design considerations are critical for evaluating non-linear optical (NLO) properties?

- Methodological Answer :

- Kurtz-Perry Powder Technique : Measure second harmonic generation (SHG) efficiency relative to urea. Ensure particle size uniformity (e.g., 25–40 μm) to avoid intensity artifacts.

- Hyperpolarizability (β) Calculations : Combine DFT-derived first-order hyperpolarizability with experimental SHG data to validate NLO activity. For this compound, bromine’s electron-withdrawing effect may enhance β values .

- Thermal Stability Tests : Use TGA/DSC to ensure NLO activity persists at operational temperatures (>150°C) .

Q. How can researchers address low crystallinity or polymorphic contradictions in X-ray diffraction data?

- Methodological Answer :

- Crystallization Optimization : Screen solvents (e.g., DMF, THF, ethanol) and use slow cooling rates to favor single-crystal growth.

- Temperature-Dependent XRD : Identify phase transitions or polymorphic shifts by collecting data at 100–300 K.

- Rietveld Refinement : Apply to powder XRD data to resolve overlapping peaks in polycrystalline samples .

Q. What strategies mitigate contradictions in reaction yields during scale-up?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical yield factors.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

- Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity for bromination steps .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental bandgap energies?

- Methodological Answer :

- Diffuse Reflectance Spectroscopy : Apply the Kubelka-Munk transform to estimate experimental bandgaps. Compare with DFT-calculated HOMO-LUMO gaps.

- Contradictions may arise from excitonic effects or charge-transfer states; incorporate these into computational models using TD-DFT .

Q. What causes variability in Br⋯Br contact distances across crystal structures?

- Methodological Answer :

- Analyze packing motifs (e.g., herringbone vs. layered arrangements) using Mercury software.

- Steric effects from substituents (e.g., phenyl groups in hexasubstituted dihydrofurans) can compress Br⋯Br distances below van der Waals radii (3.7 Å), as seen in related dibromo compounds .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.